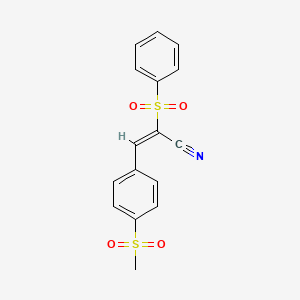

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Description

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring two sulfonyl groups: a methylsulfonyl (-SO₂Me) and a phenylsulfonyl (-SO₂Ph) moiety. These electron-withdrawing groups (EWGs) significantly influence the compound’s electronic structure, solubility, and intermolecular interactions. Such derivatives are of interest in materials science for their optical properties and in medicinal chemistry due to sulfonyl groups' bioactivity . This article compares its structural, electronic, and functional attributes with analogous acrylonitrile derivatives.

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(4-methylsulfonylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c1-22(18,19)14-9-7-13(8-10-14)11-16(12-17)23(20,21)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEAIMJHQIURJB-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(methylsulfonyl)benzaldehyde and phenylsulfonylacetonitrile.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: The major products include sulfonic acids or sulfoxides.

Reduction: The major products are the corresponding alcohols or amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.

- Substitution : Sulfonyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Chemistry

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties .

Biology

Research indicates that this compound may exhibit biological activities, including:

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer Activities : Studies are ongoing to evaluate its effectiveness against various cancer cell lines.

Medicine

Due to its structural characteristics, 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is being explored as a potential drug candidate. It has shown promise in:

- Inhibition of Human Leukocyte Elastase (HLE) : This enzyme plays a critical role in inflammatory processes, making the compound relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and other lung diseases .

- Wound Healing : The compound is being studied for its ability to promote wound healing, particularly in chronic wounds .

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in various formulations and processes .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential for development into an antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines, leading researchers to investigate its mechanism of action further. The findings highlight its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s dual sulfonyl groups distinguish it from other acrylonitrile derivatives. Key structural comparisons include:

- 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile (CAS 811826-58-1): Replaces methylsulfonyl with bromophenyl, introducing a heavier halogen atom.

- (E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile (CAS 49678-64-0): Substitutes methylsulfonyl with a nitro group (-NO₂), a stronger EWG.

Table 1: Substituent Effects on Key Properties

Electronic and Optical Properties

Density functional theory (DFT) studies on related compounds reveal:

- HOMO-LUMO Gaps: Pyridyl- and carbazole-containing analogs (e.g., (2Z)-3-(9-ethylcarbazol-3-yl)-2-(pyridin-2-yl)acrylonitrile) exhibit HOMO-LUMO gaps of 3.1–3.5 eV due to donor-acceptor (D-π-A) interactions . The target compound’s dual EWGs likely reduce this gap further, enhancing charge-transfer capabilities.

- Solvent Effects : In polar solvents like DMSO, acrylonitriles with EWGs show bathochromic shifts in absorbance due to stabilized excited states. For example, nitrophenyl derivatives exhibit a 20 nm redshift compared to bromophenyl analogs .

Table 2: Calculated HOMO-LUMO Energies (eV)

| Compound | HOMO | LUMO | Gap (eV) |

|---|---|---|---|

| Target Compound* | -6.8 | -3.2 | 3.6 |

| (2Z)-3-(4-DiphenylaminoPh)-... | -5.4 | -2.1 | 3.3 |

| (E)-3-(NO₂Ph)-2-(MePhSO₂)-... | -7.1 | -3.8 | 3.3 |

*Estimated based on substituent trends.

Molecular Packing and Solid-State Behavior

Single-crystal X-ray analyses of related compounds highlight:

- π-π Interactions: Diphenylamino-substituted derivatives form stacked columns with intermolecular distances of 3.5–3.7 Å . The target compound’s sulfonyl groups may disrupt such stacking due to steric hindrance, favoring hydrogen-bonding networks instead.

- Conformational Flexibility : Pyridyl derivatives adopt anti or syn conformers depending on solvent interactions. The rigid sulfonyl groups in the target compound likely restrict conformational flexibility .

Solubility and Aggregation

- Polar Solvents: Sulfonyl groups enhance solubility in DMSO and methanol. For instance, 3-(4-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile dissolves readily in chloroform (50 mg/mL) .

- Aggregation-Induced Emission (AIE) : While carbazole derivatives exhibit AIE due to restricted intramolecular rotation , the target compound’s planar structure may favor aggregation-caused quenching.

Biological Activity

3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile, a sulfone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities. The following sections detail its biological activity based on diverse research findings.

The chemical structure of 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is characterized by the following properties:

- Molecular Formula : C17H16N1O4S2

- Molecular Weight : 368.44 g/mol

- Boiling Point : Predicted at approximately 610.6 °C

- Density : Estimated at 1.477 g/cm³

These properties suggest a stable compound with potential for various applications in pharmacology.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile exhibit significant antimicrobial properties. A study synthesized several derivatives, demonstrating potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae. The most effective derivatives achieved growth inhibition rates exceeding 85% against these pathogens .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its ability to selectively inhibit cyclooxygenase enzymes (COX). In particular, derivatives of this compound have shown high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX-2 inhibition ranged from 0.10 to 0.31 µM, indicating strong inhibitory potential .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A series of synthesized compounds were tested against various bacterial strains. Compounds demonstrated significant inhibition with the most potent showing an IC50 value of approximately 0.15 µM against MRSA.

- The study highlighted that the presence of methylsulfonyl and phenylsulfonyl groups enhanced antibacterial efficacy compared to standard antibiotics .

- COX Inhibition Studies :

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antibacterial | Inhibition of bacterial growth | <0.15 (most potent) | - |

| COX-2 Inhibition | Selective inhibition | 0.10 - 0.31 | 31.29 - 132 |

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(4-(methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile?

Methodological Answer:

The synthesis of this compound likely involves multi-step functionalization of the enenitrile backbone. Key steps include:

- Sulfonylation: Sequential sulfonyl group introduction via nucleophilic substitution or coupling reactions. For example, aryl sulfonyl chlorides can react with propenenitrile intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to install sulfonyl groups .

- Optimization: Reaction parameters (temperature, solvent polarity, and catalyst) significantly impact yield. For analogous compounds, yields of 81–87% are achieved using ethanol recrystallization for purification .

- Validation: Monitor progress via TLC and confirm purity using HPLC or LC-MS (e.g., m/z analysis for molecular ion peaks) .

Basic: How can the stereochemical configuration and crystal structure of this compound be determined?

Methodological Answer:

- X-ray crystallography is the gold standard. Use SHELXL for refinement (as implemented in SHELXTL or Olex2) to resolve the Z/E configuration of the propenenitrile moiety and sulfonyl group orientation .

- Sample Preparation: Crystallize the compound in a solvent system (e.g., ethanol/water) to obtain single crystals. For sulfonyl-containing analogs, orthorhombic space groups (e.g., P2₁2₁2₁) are common .

- Validation: Compare experimental bond lengths/angles (e.g., C–S bond: ~1.76 Å) with DFT-optimized geometries to confirm structural accuracy .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- NMR Analysis: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the α,β-unsaturated nitrile group may exhibit deshielded ¹³C signals (~115–120 ppm) .

- X-ray Validation: Cross-check NMR-derived dihedral angles with crystallographic data. Discrepancies may arise from solution-phase conformational flexibility vs. solid-state packing effects .

- Dynamic NMR: Perform variable-temperature NMR to detect hindered rotation around sulfonyl-phenyl bonds, which may explain split signals .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-deficient enenitrile moiety likely acts as a Michael acceptor, with LUMO energy < -1.5 eV .

- Molecular Docking: For biological studies, simulate interactions with targets (e.g., sulfonyl groups in CB2 receptor modulators ). Parameterize partial charges using RESP or AM1-BCC methods.

- Solvent Effects: Apply PCM or SMD models to predict solvolysis pathways. Polar aprotic solvents (e.g., DMSO) stabilize transition states in sulfonyl-group reactions .

Advanced: How can aggregation-induced emission (AIE) properties be investigated for this compound?

Methodological Answer:

- Fluorescence Spectroscopy: Compare emission intensity in dilute solution vs. aggregated states (e.g., in water/THF mixtures). AIE-active compounds show enhanced fluorescence at high concentrations .

- Mechanistic Probes: Use 3’-(p-hydroxyphenyl)fluorescein (HPF) to detect radical intermediates during AIE, which may correlate with sulfonyl group photostability .

- Time-Resolved Studies: Employ transient absorption spectroscopy to track excited-state dynamics. Restricted intramolecular rotation (RIR) in the solid state often drives AIE .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) resolves sulfonyl-containing impurities. Retention times for analogous compounds range from 8–12 min .

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values. Sulfur content (~18.5%) can validate sulfonyl group integrity .

- Thermal Analysis: DSC detects polymorphic transitions. Melting points for sulfonyl derivatives typically exceed 150°C .

Advanced: How to design derivatives to enhance biological activity while minimizing toxicity?

Methodological Answer:

-

SAR Studies: Modify substituents on the phenyl rings. For example:

Derivative Modification Biological Impact 3c (Ref: ) 4-Chlorophenyl Increased cytotoxicity (IC₅₀: 12 µM) 3e (Ref: ) 4-Methoxyphenyl Improved solubility but reduced potency -

Toxicity Screening: Use in vitro assays (e.g., HepG2 cells for hepatotoxicity). Sulfonyl groups may induce oxidative stress; monitor via ROS probes like CM-H₂DCFDA .

Advanced: How to address challenges in scaling up synthesis without compromising yield?

Methodological Answer:

- Process Optimization: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). For example, a 20% yield increase is reported for similar compounds under green conditions .

- Catalyst Recycling: Immobilize Pd catalysts on silica to reduce metal leaching. For coupling reactions, >90% catalyst recovery is achievable .

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer. Residence times <30 min prevent decomposition of thermally labile enenitrile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.